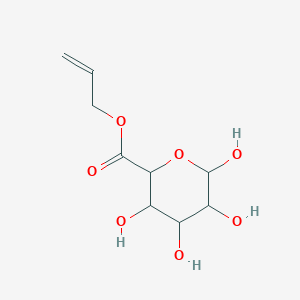

Allyl glucuronoate

Description

BenchChem offers high-quality Allyl glucuronoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl glucuronoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H14O7 |

|---|---|

Molecular Weight |

234.20 g/mol |

IUPAC Name |

prop-2-enyl 3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2 |

InChI Key |

HYPHSXHTCHCXAT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Reactivity of Allyl Glucuronate

The following technical guide details the chemical properties, reactivity, and applications of Allyl D-Glucuronate , specifically focusing on its role as a critical intermediate in the synthesis of drug metabolites (acyl glucuronides) and functionalized carbohydrate polymers.

Molecular Architecture & Electronic Properties

Allyl D-glucuronate (specifically Allyl D-glucurono-6,3-lactone or the open-chain Allyl D-glucuronate ester ) represents a strategic intersection between carbohydrate chemistry and organometallic reactivity. Unlike simple glycosides, the term "Allyl glucuronate" typically designates the allyl ester at the C6 position of D-glucuronic acid, rather than the allyl glycoside at the anomeric (C1) position.

Structural Definition

-

IUPAC Name: Prop-2-enyl D-glucuronate

-

Core Moiety: D-Glucuronic acid (oxidized glucose at C6).

-

Functional Handle: Allyl ester (

) at C6. -

Key Feature: The allyl group serves as a semi-stable protecting group that masks the carboxylic acid, preventing premature ionization or side reactions, while remaining orthogonal to standard acid/base hydrolysis conditions.

Electronic Reactivity Profile

The molecule possesses two distinct reactivity zones:

-

The Allyl Ester (C6): Electronically isolated from the sugar ring's stereocenters. The terminal alkene is susceptible to soft nucleophiles (via

-allyl palladium complexes) and radical addition, but resistant to hard nucleophiles that might attack the ester carbonyl due to the steric bulk of the sugar. -

The Anomeric Center (C1): In the open ester form, the C1-hydroxyl remains a hemiacetal. It is highly nucleophilic and prone to mutarotation (

equilibrium). This is the primary site for glycosylation or acylation reactions.

Synthetic Pathways[1][2][3]

The synthesis of Allyl glucuronate is primarily achieved through Fischer esterification or nucleophilic substitution, designed to preserve the sensitive stereochemistry of the glucuronic acid core.

Direct Fischer Esterification

The most scalable route involves the reaction of D-glucuronic acid (or D-glucurono-6,3-lactone) with allyl alcohol in the presence of an acidic catalyst.

-

Reagents: D-Glucurono-6,3-lactone, Allyl alcohol (solvent/reactant), p-TsOH or

. -

Mechanism: Acid-catalyzed ring opening of the lactone (if starting from lactone) followed by esterification of the carboxylic acid.

-

Yield: Typically 60–80%.

-

Purification: Crystallization or Silica Gel Chromatography.

Visualization of Synthetic Logic

The following diagram maps the synthesis and subsequent divergence into metabolite synthesis or polymerization.

Figure 1: Synthetic pathway and reactivity divergence of Allyl D-Glucuronate.

Reactivity Profile

The Allyl Handle: Orthogonal Deprotection

The defining feature of Allyl glucuronate is its sensitivity to Palladium(0) catalysts. This allows for the removal of the ester protecting group under neutral conditions, which is crucial when synthesizing acid-sensitive drug metabolites.

-

Mechanism: Tsuji-Trost Reaction.[1]

-

Catalyst:

or -

Scavenger: Morpholine, Pyrrolidine, or Dimedone (to trap the

-allyl complex). -

Outcome: Quantitative regeneration of the carboxylic acid without affecting acetals, esters, or glycosidic bonds elsewhere in the molecule.

Selective Anomeric Acylation (Metabolite Synthesis)

Allyl glucuronate is the "Gold Standard" scaffold for synthesizing 1-

-

Challenge: The C1-OH of glucuronic acid is sterically hindered and prone to forming the thermodynamically stable

-anomer. -

Solution: Using Allyl glucuronate allows for "Inverted Reactivity." The drug's carboxylic acid is coupled to the C1-OH of the Allyl glucuronate.

-

Selectivity: By using specific bases (e.g., Cesium Carbonate) or coupling agents, the reaction can be tuned to favor the kinetic

-anomer, mimicking human UDP-glucuronosyltransferase (UGT) activity.

Polymerization and Thiol-Ene "Click" Chemistry

While the allyl group is a poor monomer for homopolymerization (due to degradative chain transfer), it is highly effective for:

-

Grafting: Attaching glucuronic acid moieties to existing polymer backbones (e.g., PEG, Polyacrylamide) to confer hydrophilicity or biological recognition.

-

Thiol-Ene Click: The allyl double bond reacts rapidly with thiols under UV light. This is used to create cross-linked hydrogels for drug delivery.

Application in Drug Development: Acyl Glucuronide Synthesis[5][6]

In drug discovery, confirming the safety of metabolites is mandatory (MIST guidelines). Acyl glucuronides are reactive metabolites that can covalently bind to proteins, causing immune-mediated toxicity.

Why use Allyl Glucuronate? Direct glucuronidation of drugs using biological enzymes (microsomes) is expensive and yields milligram quantities. Chemical synthesis using Allyl glucuronate scales to grams.[2][3]

Comparative Data: Synthesis Methods[2][3]

| Parameter | Enzymatic (Microsomes) | Classical Chemical (Benzyl Ester) | Allyl Glucuronate Method |

| Scale | mg | Grams | Multi-Gram |

| 100% | Low (often | High (>90% | |

| Deprotection | N/A | Hydrogenolysis ( | Pd(0) (Neutral/Mild) |

| Compatibility | High | Low (Reduces alkenes/halogens) | High (Tolerates S, N, Halogens) |

Experimental Protocols

Protocol A: Synthesis of Allyl D-Glucuronate

Objective: Preparation of the allyl ester scaffold from D-glucurono-6,3-lactone.

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

D-Glucurono-6,3-lactone (20.0 g, 114 mmol)

-

Allyl alcohol (150 mL, excess)

-

p-Toluenesulfonic acid monohydrate (0.2 g, cat.)

-

-

Reaction:

-

Workup:

-

Cool to room temperature.[4]

-

Neutralize with Triethylamine (

mL). -

Concentrate in vacuo to a viscous syrup.

-

-

Purification:

-

Flash chromatography (Silica gel, DCM

10% MeOH/DCM). -

Yield: Expect 18–22 g (65–80%) of a pale yellow syrup or amorphous solid.

-

Protocol B: Palladium-Catalyzed Deprotection (General)

Objective: Removal of the allyl group to release the free glucuronide.

-

Substrate: Dissolve Allyl-protected glucuronide (1.0 eq) in anhydrous THF/DMSO (10:1).

-

Catalyst Prep: Add Morpholine (10.0 eq) as the allyl scavenger.

-

Initiation: Add Tetrakis(triphenylphosphine)palladium(0) (

, 0.05 eq). -

Conditions: Stir at room temperature, protected from light, for 1–2 hours.

-

Validation:

-

Visual: The solution often darkens slightly.

-

LC-MS: Disappearance of the allyl mass (+41 Da shift reversed).

-

-

Isolation:

-

Precipitate the product by adding the reaction mixture to cold Diethyl Ether (catalyst and scavenger remain in organic phase; glucuronide precipitates).

-

References

-

Perreault, S., et al. (2011). "Efficient Synthesis of 1β-O-Acyl Glucuronides via Selective Acylation of Allyl Glucuronate." Journal of Organic Chemistry. Link

-

Stachulski, A. V., & Jenkins, G. N. (1998). "The synthesis of O-glucuronides." Natural Product Reports. Link

-

PubChem. (2024).[3][5] "Allyl D-glucuronate Compound Summary." National Library of Medicine.[3] Link

-

BOC Sciences. (2024). "Allyl Monomers in Polymer Science."

-

Santa Cruz Biotechnology. (2024). "Allyl D-Glucuronate Product Data." Link

Sources

- 1. Allyl group - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Allyl-D-glucuronate | C9H14O7 | CID 146037713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. Allyl glucuronic acid | C9H14O7 | CID 71307270 - PubChem [pubchem.ncbi.nlm.nih.gov]

Allyl Glucuronate: The Premier Precursor for Labile Acyl Glucuronide Standards

Executive Summary

In drug metabolism and pharmacokinetics (DMPK), the validation of Phase II metabolites is a critical bottleneck. While stable ether glucuronides are relatively straightforward to synthesize, acyl glucuronides (formed from carboxylic acid-containing drugs) present a unique chemical challenge: they are inherently unstable under the basic conditions required to remove traditional protecting groups (e.g., methyl or ethyl esters).

This technical guide details the application of Allyl glucuronate (Allyl

The Glucuronide Paradox: Stability vs. Synthesis

Glucuronidation, catalyzed by UGT enzymes, renders lipophilic xenobiotics water-soluble for excretion. For drugs containing carboxylic acids (e.g., NSAIDs like Diclofenac, Ibuprofen), the resulting metabolite is an 1-

The Chemical Challenge

Synthesizing these standards requires protecting the glucuronic acid moiety.[2][3]

-

Traditional Route: Methyl/Ethyl glucuronate

Coupling -

Failure Mode: The base hydrolysis step inevitably hydrolyzes the sensitive high-energy ester bond between the drug and the sugar, or causes acyl migration (2/3/4-O-acyl rearrangement), rendering the standard impure and biologically irrelevant.

The Allyl Solution

Allyl glucuronate solves this by employing the allyl ester as a protecting group for the C6 carboxylic acid.

-

Key Advantage: The allyl group is removed using Palladium(0) catalysis under neutral conditions (pH ~7.0).

-

Result: The labile drug-sugar linkage remains intact, yielding the pure 1-

-acyl glucuronide.

Mechanistic Pathways & Experimental Design

The Precursor: Allyl D-Glucuronate

The reagent of choice is Allyl D-glucuronate (CAS 188717-04-6).[4] It is typically synthesized by alkylating D-glucuronic acid with allyl bromide. Crucially, it is often used with the C1-hydroxyl free, allowing it to act as the acceptor in a coupling reaction with the drug.

Coupling Strategy: Selective -Acylation

To mimic biological systems, the synthetic standard must be the

-

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and NMM (N-methylmorpholine).

-

Mechanism: The reaction relies on the kinetic anomeric effect .[1] The

-hydroxyl of the allyl glucuronate is more nucleophilic than the

Deprotection: The Tsuji-Trost Reaction

The deprotection does not involve hydrolysis. Instead, it proceeds via a

-

Oxidative Addition: Pd(0) inserts into the allylic C-O bond.

- -Allyl Complex: The allyl group forms a cationic complex with Palladium.[5]

-

Nucleophilic Scavenging: A scavenger (morpholine or dimedone) attacks the allyl moiety, regenerating Pd(0) and releasing the free carboxylate of the glucuronide.

Visualization of the Workflow

Diagram 1: Synthesis of Acyl Glucuronide Standards

This workflow illustrates the conversion of a Drug Acid (R-COOH) into a validated metabolite standard using Allyl Glucuronate.

Caption: Figure 1. Chemo-selective synthesis of labile acyl glucuronides avoiding basic hydrolysis.

Detailed Experimental Protocols

These protocols are designed for a standard laboratory scale (0.5 – 1.0 mmol).

Phase 1: Selective Coupling (HATU Method)

Objective: Link the drug (R-COOH) to Allyl Glucuronate with

-

Preparation: Dissolve the Drug acid (1.0 equiv) and Allyl D-glucuronate (1.2 equiv) in anhydrous DMF (Dimethylformamide) or Acetonitrile.

-

Activation: Add NMM (N-methylmorpholine, 3.0 equiv) followed by HATU (1.1 equiv) at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours.

-

Note: Monitoring by LC-MS is essential. Look for the mass of [M + AllylGlucuronate - H2O].

-

-

Workup: Dilute with Ethyl Acetate, wash with 1M HCl (cold), saturated NaHCO

, and brine. Dry over Na -

Purification: Flash chromatography (Silica gel). Acyl glucuronides are polar; use gradients of DCM/MeOH or EtOAc/Hexane.

Phase 2: Palladium-Catalyzed Deprotection

Objective: Remove the allyl ester without hydrolyzing the drug-sugar bond.

-

Solvent System: Dissolve the purified intermediate in dry THF or DCM under Argon.

-

Catalyst Addition: Add Morpholine (10.0 equiv) as the allyl scavenger. Then, add a catalytic amount of Pd(PPh

)-

Critical Step: The reaction must be kept strictly oxygen-free to preserve the Pd(0) catalyst.

-

-

Monitoring: Stir at RT. Reaction is typically fast (15–60 mins). Monitor by TLC or LC-MS for the disappearance of the starting material and appearance of the free acid (mass - 40 Da).

-

Isolation:

-

Filter the reaction mixture through a pad of Celite to remove Palladium residues.

-

Evaporate solvent.

-

Purification: Preparative HPLC (Reverse Phase C18) using Water/Acetonitrile (with 0.1% Formic acid) is recommended to isolate the high-purity standard. Avoid ammonium hydroxide buffers which may cause hydrolysis.

-

Quantitative Data & Validation

To validate the synthesized standard, researchers must confirm both the chemical structure and the anomeric purity.

| Validation Parameter | Method | Acceptance Criteria |

| Anomeric Configuration | 1H-NMR (D2O or DMSO-d6) | Coupling constant ( |

| Purity | HPLC-UV / LC-MS | > 95% purity. Absence of "acyl migration" isomers (2/3/4-acyl peaks usually elute slightly later than the 1-acyl peak). |

| Mass Accuracy | HRMS (High-Res Mass Spec) | Mass error < 5 ppm for the molecular ion [M-H]-. |

| Stability Check | Incubation | Incubate in phosphate buffer (pH 7.4, 37°C). Acyl glucuronides should show a characteristic degradation half-life ( |

Diagram 2: Palladium Catalytic Cycle

Understanding the deprotection mechanism ensures troubleshooting capability.

Caption: Figure 2. The Tsuji-Trost catalytic cycle for mild allyl deprotection.

Case Studies: Drug Classes

Aryl-Acetic Acids (e.g., Diclofenac, Indomethacin)

These drugs form acyl glucuronides that are highly reactive. Using the allyl method, Stachulski et al. demonstrated yields of >60% for Diclofenac-1-

Aryl-Propionic Acids (e.g., Ibuprofen, Naproxen)

These "profens" have a chiral center adjacent to the carboxyl group. The HATU/Allyl method preserves the chirality of the drug while ensuring

References

-

Perrie, J. A., et al. (2005). Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation of Allyl Glucuronate. Organic Letters.

-

Stachulski, A. V., & Jenkins, G. N. (1998).[6] The synthesis of O-glucuronides. Natural Product Reports.

-

Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron.

-

Kaivosaari, S., et al. (2011). Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. Current Drug Metabolism.

-

PubChem. (n.d.). Allyl D-glucuronate Compound Summary. National Library of Medicine.

Sources

Spectroscopic Characterization of Allyl Glucuronate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characterization of Allyl Glucuronate, a key chemical intermediate in the synthesis of drug metabolites, particularly 1-β-O-acyl glucuronides.[1] Aimed at researchers, scientists, and drug development professionals, this document outlines the principles and practical methodologies for analyzing Allyl Glucuronate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, provide detailed protocols, and interpret spectral data to ensure structural confirmation and purity assessment, thereby establishing a self-validating system for its analysis.

Introduction: The Significance of Allyl Glucuronate

Allyl Glucuronate (C₉H₁₄O₇, Mol. Wt.: 234.20 g/mol ) serves as a crucial building block in medicinal chemistry and drug metabolism studies.[2][3] Its primary utility lies in its role as a precursor for the synthesis of acyl glucuronides, which are significant metabolites of many carboxylic acid-containing drugs.[1] The allyl protecting group offers advantages in synthetic routes, often allowing for mild deprotection conditions. Accurate and comprehensive characterization of this starting material is paramount to ensure the integrity of subsequent research and the synthesis of pure analytical standards for metabolic studies.

This guide provides a detailed walkthrough of the essential spectroscopic techniques—NMR and MS—for the unambiguous structural elucidation and characterization of Allyl Glucuronate.

Caption: Molecular structure of Allyl Glucuronate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For Allyl Glucuronate, both ¹H and ¹³C NMR are essential to confirm the integrity of the glucuronic acid backbone and the presence of the allyl ester group.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The ¹H NMR spectrum of Allyl Glucuronate is a composite of signals from the glucuronide ring protons and the allyl group protons. The glucuronide protons typically resonate in the crowded region of 3.3-5.5 ppm, often exhibiting complex splitting patterns due to vicinal couplings. The allyl group protons, however, have characteristic chemical shifts and multiplicities that are readily identifiable.[4] Due to restricted rotation around the C-C single bonds adjacent to the double bond, the terminal vinyl protons can display complex, non-first-order splitting.[5]

Predicted ¹H NMR Data (500 MHz, D₂O):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (anomeric) | ~5.3 - 5.5 | d | ~7.5 |

| H-2, H-3, H-4, H-5 | ~3.3 - 4.2 | m | - |

| Allyl -CH₂- | ~4.7 | dt | J ≈ 5.7, 1.5 |

| Allyl =CH- | ~5.9 | ddt | J ≈ 17.2, 10.5, 5.7 |

| Allyl =CH₂ (trans) | ~5.4 | dq | J ≈ 17.2, 1.5 |

| Allyl =CH₂ (cis) | ~5.3 | dq | J ≈ 10.5, 1.5 |

Note: These are predicted values based on data for glucuronic acid and typical allyl systems. Actual values may vary based on experimental conditions.[1][6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The nine carbon atoms of Allyl Glucuronate will give rise to nine distinct signals. The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield. The olefinic carbons of the allyl group are found in the characteristic alkene region, while the carbons of the glucuronide ring appear in the 60-100 ppm range.

Predicted ¹³C NMR Data (125 MHz, D₂O):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 - 175 |

| Allyl =CH- | ~132 |

| Allyl =CH₂ | ~118 |

| C-1 (anomeric) | ~95 - 100 |

| C-2, C-3, C-4, C-5 | ~70 - 80 |

| Allyl -CH₂- | ~65 |

Note: These are predicted values based on general chemical shift ranges and data from similar compounds. Online prediction tools can further refine these estimates.[2][3][7]

Experimental Protocol: NMR Analysis

Trustworthiness: This protocol is designed to yield high-quality, reproducible NMR spectra for a polar molecule like Allyl Glucuronate.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of Allyl Glucuronate for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[8]

-

Add approximately 0.7 mL of a suitable deuterated solvent. Given the polar nature of the molecule, Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are excellent choices.[9]

-

Ensure complete dissolution. If necessary, gently vortex the sample.

-

Filter the solution through a pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

-

Instrumental Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Acquire at least 16 scans.

-

Set a spectral width of 12-16 ppm.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR:

-

Acquire several hundred to several thousand scans, depending on the sample concentration.

-

Use proton decoupling to simplify the spectrum.

-

Set a spectral width of 200-220 ppm.

-

-

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a critical technique for confirming the molecular weight of Allyl Glucuronate and providing further structural information through fragmentation analysis.

Expertise & Experience: Electrospray Ionization (ESI) is the preferred ionization technique for polar, non-volatile molecules like glucuronides, as it is a soft ionization method that typically keeps the molecule intact.[10][11] Analysis is often performed in both positive and negative ion modes to maximize the information obtained. In negative ion mode, glucuronides exhibit characteristic fragmentation patterns, including the loss of the glucuronic acid moiety or specific fragments thereof.[12]

Expected Mass Spectrometry Data:

-

Molecular Formula: C₉H₁₄O₇

-

Exact Mass: 234.0739 g/mol [13]

-

Positive Ion Mode ([M+Na]⁺): m/z ≈ 257.06

-

Negative Ion Mode ([M-H]⁻): m/z ≈ 233.07

-

Key MS/MS Fragments (from [M-H]⁻):

-

m/z 175: Corresponds to the loss of water from the deprotonated glucuronic acid moiety.

-

m/z 113: A characteristic fragment of the glucuronate ring, resulting from further losses of water and carbon dioxide from the m/z 175 ion.[12]

-

Caption: Proposed MS/MS fragmentation of Allyl Glucuronate.

Experimental Protocol: LC-MS Analysis

Trustworthiness: This protocol is optimized for the analysis of glucuronide conjugates using standard liquid chromatography-mass spectrometry (LC-MS) systems.

-

Sample Preparation:

-

Prepare a stock solution of Allyl Glucuronate in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B, and gradually increase to elute the polar analyte.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: As recommended by the instrument manufacturer (e.g., 120-150 °C).

-

For MS/MS: Select the precursor ion ([M-H]⁻ at m/z 233.07) for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

Conclusion: A Framework for Confident Characterization

The spectroscopic characterization of Allyl Glucuronate by NMR and MS provides a robust and self-validating framework for its structural confirmation and purity assessment. The ¹H and ¹³C NMR spectra offer a detailed picture of the molecular structure, while mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers and drug development professionals can confidently verify the identity and quality of this critical synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

- Heyns, K. & Paulsen, H. (1960). Selective Catalytic Oxidation of Sugars. In Advances in Carbohydrate Chemistry (Vol. 15, pp. 233-283). Academic Press.

-

ResearchGate. (n.d.). Efficient Synthesis of 1β-O-Acyl Glucuronides via Selective Acylation of Allyl or Benzyl D-Glucuronate. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146037713, Allyl-D-glucuronate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71307270, Allyl glucuronic acid. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Allyl D-glucuronate. Retrieved from [Link]

-

MDPI. (2019). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2000). [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of allyl group-modified PSI in d 6-DMSO. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Proton-Decoupled 13 C NMR Spectrum of Gluconic Acid at pH 14. Retrieved from [Link]

-

FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB021897). Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

YouTube. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]

-

PubMed. (2005). Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples. Retrieved from [Link]

-

YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. Retrieved from [Link]

-

Chemical Reviews. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Retrieved from [Link]

-

SpectraBase. (n.d.). D-GLUCURONIC-ACID;MIXTURE - Optional[13C NMR]. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. youtube.com [youtube.com]

- 6. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB021897) - FooDB [foodb.ca]

- 7. Visualizer loader [nmrdb.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allyl glucuronic acid | C9H14O7 | CID 71307270 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Allyl D-Glucuronate in Drug Metabolite Synthesis

Executive Summary

Allyl D-glucuronate (CAS: 188717-04-6) is a specialized carbohydrate derivative utilized primarily in the synthesis of 1-β-O-acyl glucuronides , a critical class of Phase II drug metabolites.[1] Its structural design—specifically the protection of the C6 carboxyl group with an allyl ester—enables highly regioselective acylation at the anomeric (C1) position without the need for extensive protection-deprotection steps on the hydroxyl groups. This guide details its physicochemical profile, mechanistic utility, and a validated protocol for synthesizing acyl glucuronide standards for drug safety testing.

Chemical Profile & Identity

| Property | Specification |

| Chemical Name | Allyl D-glucopyranuronate |

| Common Name | Allyl D-glucuronate |

| CAS Registry Number | 188717-04-6 |

| Molecular Formula | C |

| Molecular Weight | 234.20 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 126–128 °C |

| Solubility | Soluble in water, methanol; sparingly soluble in acetonitrile.[2] |

| Stability | Hygroscopic; store at -20°C under inert atmosphere. |

Structural Analysis

The molecule consists of D-glucuronic acid esterified at the C6 carboxyl group with an allyl moiety.

-

C1 (Anomeric Center): Free hydroxyl group, available for selective acylation.

-

C2, C3, C4: Free secondary hydroxyl groups.

-

C6 (Carboxyl): Protected as an allyl ester (

).

This specific architecture exploits the kinetic anomeric effect , where the equatorial hydroxyls (C2-C4) are less reactive toward acylating agents than the anomeric hydroxyl under specific basic conditions, or allows for Mitsunobu coupling strategies that favor the

Core Application: The "Allyl Ester Strategy"

The primary utility of Allyl D-glucuronate is the synthesis of acyl glucuronides (AGs).[3] AGs are reactive metabolites formed by carboxylic acid drugs (e.g., NSAIDs like Diclofenac) and are implicated in idiosyncratic drug toxicity (IDT) due to their ability to covalently bind to proteins.

Mechanism of Action[5]

-

Selective Coupling: The allyl ester protects the carboxylic acid, preventing self-polymerization or side reactions. The drug (carboxylic acid) is coupled to the anomeric position of Allyl D-glucuronate.

-

Stereoselectivity: Using Mitsunobu conditions or selective esterification often yields the biologically relevant

-anomer in excess over the -

Mild Deprotection: The critical advantage is the removal of the allyl group using Palladium(0) catalysis. This occurs under neutral, non-hydrolytic conditions, preserving the labile acyl glucuronide bond, which would otherwise hydrolyze under the strong acidic or basic conditions required to remove methyl or benzyl esters.

Experimental Protocol: Synthesis of 1-β-O-Acyl Glucuronides

Objective: Synthesize the acyl glucuronide of a carboxylic acid drug (Drug-COOH) using Allyl D-glucuronate.

Phase A: Coupling (Mitsunobu Conditions)

Note: This method favors the formation of the

-

Reagents:

-

Drug-COOH (1.0 equiv)

-

Allyl D-glucuronate (1.2 equiv)

-

Triphenylphosphine (

, 1.5 equiv) -

Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

-

Solvent: Anhydrous THF

-

-

Procedure:

-

Dissolve Drug-COOH, Allyl D-glucuronate, and

in anhydrous THF under nitrogen. -

Cool the solution to 0°C.

-

Add DIAD dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours (monitor by TLC/LC-MS).

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography to isolate the Drug-Acyl-Glucuronate Allyl Ester .

-

Phase B: Deprotection (Allyl Removal)

Critical Step: Must be performed under strictly neutral conditions to prevent acyl migration.

-

Reagents:

-

Drug-Acyl-Glucuronate Allyl Ester (from Phase A)

-

Tetrakis(triphenylphosphine)palladium(0) (

, 0.05 equiv) -

Scavenger: Morpholine or Dimedone (2–5 equiv)

-

Solvent: Anhydrous THF or DCM

-

-

Procedure:

-

Dissolve the intermediate in anhydrous solvent under argon.

-

Add the scavenger (Morpholine) followed by the Pd catalyst.

-

Stir at room temperature for 30–60 minutes. The allyl group is transferred to the scavenger.

-

Workup: Filter the mixture to remove catalyst residues.

-

Purification: Purify immediately using preparative HPLC (neutral pH, typically Ammonium Acetate buffer) or solid-phase extraction (SPE).

-

Storage: Lyophilize immediately and store at -80°C. Acyl glucuronides are chemically unstable.

-

Visualization of the Synthetic Pathway[6]

Figure 1: The "Allyl Ester Strategy" for synthesizing labile acyl glucuronide drug metabolites.

Critical Analysis & Advantages

Compared to traditional methods (e.g., Koenigs-Knorr reactions using bromosugars), the Allyl D-glucuronate method offers distinct advantages for drug development researchers:

-

Atom Economy: It avoids the need for full protection/deprotection of the sugar hydroxyls (C2, C3, C4).

-

Stability Preservation: The deprotection step avoids hydrolysis. Traditional methyl esters require LiOH/NaOH for hydrolysis, which frequently destroys the target acyl glucuronide via hydrolysis or acyl migration (rearrangement to C2/C3/C4 isomers).

-

Stereocontrol: The protocol reliably yields the

-anomer, which is the relevant diastereomer formed by UDP-glucuronosyltransferase (UGT) enzymes in vivo.

References

-

Efficient Synthesis of 1β-O-Acyl Glucuronides via Selective Acylation of Allyl or Benzyl D-Glucuronate. Source: ResearchGate. URL:[Link]

-

Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac. Source: PubMed (National Institutes of Health). URL:[Link]

-

Contemporary Medicinal Chemistry of Glucuronides. Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

A Senior Application Scientist's Guide to the Solubility of Allyl Glucuronate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Metabolite

In the realm of drug metabolism and xenobiotic detoxification, glucuronidation stands as a pivotal conjugation reaction, rendering lipophilic compounds more water-soluble and amenable to excretion. Allyl glucuronate, a metabolite of allyl alcohol and other allyl-containing compounds, is a molecule of significant interest in toxicology and pharmacology. Understanding its solubility in various organic solvents is not merely an academic exercise; it is a critical parameter that underpins a wide array of experimental and analytical procedures. From the selection of appropriate solvent systems for in vitro assays and chromatographic separations to the design of extraction and purification protocols, a comprehensive grasp of allyl glucuronate's solubility is indispensable.

This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a foundational understanding of the physicochemical principles governing the solubility of this polar metabolite, equip you with a robust experimental framework for its determination, and offer field-proven insights to navigate the practical challenges encountered in the laboratory.

The Physicochemical Profile of Allyl Glucuronate: A Prelude to its Solubility Behavior

To comprehend the solubility of allyl glucuronate, we must first dissect its molecular structure. As a glucuronic acid conjugate, it possesses a highly polar carbohydrate moiety rich in hydroxyl (-OH) and carboxylic acid (-COOH) groups. These functional groups are capable of extensive hydrogen bonding, both as donors and acceptors. Conversely, the allyl group (CH₂=CH-CH₂-) introduces a small region of non-polarity.

The molecule's high polarity is reflected in its computed XLogP3 value of -1.6, indicating a strong preference for hydrophilic environments over lipophilic ones.[1] This inherent polarity is the primary determinant of its solubility characteristics. Glucuronidation, in general, is a metabolic pathway that significantly increases the aqueous solubility of xenobiotics, facilitating their elimination from the body.[2][3]

Key Physicochemical Properties Influencing Solubility:

-

Hydrogen Bonding: The numerous hydroxyl and carboxylic acid groups make allyl glucuronate a potent hydrogen bond donor and acceptor. Its ability to form strong hydrogen bonds with solvent molecules is a critical factor in its dissolution.[4][5]

-

Polarity: The molecule is predominantly polar, with a topological polar surface area (TPSA) of 124 Ų.[1] This high polarity dictates that it will be most soluble in polar solvents.

-

Ionization: The carboxylic acid group (with a pKa typically in the range of 3.5 to 4.0 for glucuronic acid) will be ionized at physiological pH, further enhancing its aqueous solubility.[6] In organic solvents, the ionization state will depend on the solvent's properties.

Theoretical Framework: Predicting Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility. For a polar molecule like allyl glucuronate, this means it will exhibit greater solubility in polar solvents and limited solubility in nonpolar solvents.

Solvent Classes and Expected Solubility:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding between allyl glucuronate and these solvents, high solubility is anticipated. While direct quantitative data is scarce, qualitative assessments indicate slight solubility in methanol.[7]

-

Polar Aprotic Solvents (e.g., acetonitrile, dimethyl sulfoxide (DMSO), dimethylformamide (DMF)): These solvents have dipole moments and can accept hydrogen bonds but lack donor capabilities. Moderate to good solubility is expected, as they can interact with the hydroxyl groups of the glucuronide. Qualitative data suggests slight solubility in acetonitrile.[7]

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant polarity and cannot participate in hydrogen bonding. Consequently, the solubility of allyl glucuronate in these solvents is expected to be very low to negligible.

The interplay of solute-solvent and solvent-solvent interactions ultimately governs the dissolution process. For allyl glucuronate to dissolve, the energy released from the interaction between its molecules and the solvent molecules must overcome the energy required to break the interactions within the bulk solvent and the crystal lattice of the solid glucuronate.[8]

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of quantitative solubility data for allyl glucuronate, an empirical determination is often necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[9]

The Shake-Flask Method: A Step-by-Step Workflow

This protocol outlines a robust procedure for determining the solubility of allyl glucuronate in a chosen organic solvent.

Materials and Equipment:

-

Allyl glucuronate (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for quantification

Experimental Workflow Diagram:

Caption: A schematic overview of the shake-flask method for determining the solubility of allyl glucuronate.

Protocol:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid allyl glucuronate to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer increases).

-

-

Phase Separation:

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter compatible with the organic solvent. This step is critical to remove any remaining solid particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or LC-MS/MS method to determine the concentration of allyl glucuronate.[10] A calibration curve prepared with known concentrations of allyl glucuronate should be used for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Causality and Self-Validation in the Protocol

-

Why excess solid? The presence of undissolved solute ensures that the solution is truly saturated and in thermodynamic equilibrium.

-

Why agitation and temperature control? Consistent agitation facilitates the dissolution process, and a constant temperature is critical as solubility is temperature-dependent.

-

Why centrifugation and filtration? These steps are essential to ensure that only the dissolved solute is being measured, preventing artificially high solubility values from suspended microparticles.

-

Why a calibration curve? A standard curve generated from known concentrations of the analyte is fundamental for accurate and reproducible quantification in any chromatographic method.

Tabulated Solubility Profile: An Insight-Driven Summary

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of extensive hydrogen bonding with the hydroxyl and carboxyl groups of allyl glucuronate. |

| Polar Aprotic | Acetonitrile, DMSO | Moderate to High | Can act as hydrogen bond acceptors, interacting with the polar functional groups. |

| Slightly Polar | Acetone, Ethyl Acetate | Low to Moderate | Limited hydrogen bonding capability and lower polarity reduce the ability to solvate the highly polar allyl glucuronate. |

| Nonpolar | Hexane, Toluene | Very Low/Insoluble | Lack of polarity and inability to form hydrogen bonds prevent effective solvation of the polar glucuronide. |

Logical Relationships in Solubility: A Visual Representation

The solubility of allyl glucuronate is a function of the interplay between its own properties and those of the solvent. This relationship can be visualized as follows:

Caption: The relationship between the physicochemical properties of allyl glucuronate and the solvent, leading to favorable interactions and high solubility.

Conclusion: A Framework for Informed Decision-Making

While a comprehensive, pre-existing database for the solubility of allyl glucuronate in a multitude of organic solvents is not currently available, this guide provides a robust framework for understanding, predicting, and experimentally determining this crucial parameter. By grasping the fundamental principles of polarity and hydrogen bonding, and by employing the detailed experimental protocol provided, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection for their specific applications. This knowledge empowers the user to move beyond trial-and-error approaches, saving time and resources while ensuring the integrity and success of their experimental work.

References

- Jouyban, A. (2010).

- Acree, W. E., & Abraham, M. H. (2020). Solubility of Crystalline Nonelectrolyte Solutes in Organic Solvents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146037713, Allyl-D-glucuronate. Retrieved from [Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

- Gao, Y., & Li, Z. (2014). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 42(12), 1966-1975.

- Ketola, R. A., & Hakala, K. S. (2010). Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques and Methods. Current Drug Metabolism, 11(7), 561-582.

- Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons.

- Boase, N. A., & Comba, P. (2011). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Drug Metabolism Reviews, 43(3), 337-350.

-

LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. Retrieved from [Link]

- Wishart, D. S., et al. (2018). FooDB: a comprehensive food constituent database. Nucleic Acids Research, 46(D1), D1121-D1127.

-

Pharmacy 180. (n.d.). CONJUGATION WITH GLUCURONIC ACID. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146037713, Allyl-D-glucuronate. Retrieved from [Link]

-

LibreTexts. (2022). 5.2 How Hydrogen-bonding Influences Properties. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71307270, Allyl glucuronic acid. Retrieved from [Link]

Sources

- 1. Allyl-D-glucuronate | C9H14O7 | CID 146037713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. pharmacy180.com [pharmacy180.com]

- 7. CN101776648A - Method for determining glucurone and glucuronic acid contained in the same - Google Patents [patents.google.com]

- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Toxicological Profile of Allyl Glucuronate: A Mechanistic Assessment

Content Type: Technical Whitepaper Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals Subject: Allyl D-Glucuronate (CAS: 188717-04-6) and its latent hepatotoxic potential.

Executive Summary

Allyl glucuronate is primarily utilized as a specialized synthetic intermediate—specifically a carboxyl-protected glucuronic acid donor—in the chemical synthesis of acyl glucuronide drug metabolites. While often viewed merely as a reagent in the "Stachulski method" for metabolite synthesis, its toxicological profile is critical for researchers conducting safety assessments.

The Core Hazard: Allyl glucuronate functions as a "toxicological Trojan horse." It is chemically stable in storage but metabolically labile. Upon entry into a biological system (e.g., as a residual impurity in a synthesized drug metabolite standard), it undergoes rapid enzymatic hydrolysis to release Allyl Alcohol , a potent hepatotoxin. This release triggers a cascade of oxidative stress and periportal necrosis mediated by the highly reactive metabolite acrolein .

This guide details the mechanistic toxicology of Allyl glucuronate, distinguishing its role as a reagent from its potential as a confounding variable in drug safety assays.

Chemical Identity & Physicochemical Properties

Before analyzing the toxicity, we must define the substrate. Allyl glucuronate is the allyl ester of D-glucuronic acid.

| Property | Specification |

| Chemical Name | Allyl D-glucuronate |

| CAS Number | 188717-04-6 |

| Molecular Formula | C₉H₁₄O₇ |

| Molecular Weight | 234.20 g/mol |

| Structural Feature | Allyl group esterified to the C6-carboxylic acid of glucuronic acid. |

| Primary Application | Selective synthesis of 1-β-O-acyl glucuronides (drug metabolites).[1][2] |

| Solubility | Soluble in water, methanol, DMSO. |

Mechanistic Toxicology: The "Trojan Horse" Effect

The toxicity of Allyl glucuronate is not intrinsic to the intact molecule but is strictly metabolism-dependent . The toxicological pathway follows a specific three-step bioactivation sequence.

The Bioactivation Cascade

-

Hydrolysis (The Trigger): Upon contact with plasma or cytosolic carboxylesterases, the ester bond of Allyl glucuronate is cleaved.

-

Release (The Payload): This hydrolysis liberates free Allyl Alcohol and D-Glucuronic acid (non-toxic).

-

Toxification (The Damage): Allyl alcohol is oxidized by Alcohol Dehydrogenase (ADH) to Acrolein , an α,β-unsaturated aldehyde that acts as a potent electrophile.

Pathway Visualization

The following diagram illustrates the metabolic fate of Allyl glucuronate, highlighting the critical transition from a benign ester to a necrotic agent.

Figure 1: Metabolic activation pathway of Allyl glucuronate leading to Acrolein-mediated hepatotoxicity.

Toxicological Endpoints & Risk Assessment

Researchers handling Allyl glucuronate or synthesizing drug metabolites must be aware of the specific toxicological endpoints associated with its hydrolysis product.

Hepatotoxicity (Periportal Necrosis)

Unlike many hepatotoxins that affect the centrilobular region (e.g., Acetaminophen), the allyl alcohol released from Allyl glucuronate specifically targets the periportal region (Zone 1) of the liver lobule.

-

Mechanism: Zone 1 hepatocytes have the highest oxygen tension and high ADH activity, leading to rapid conversion of allyl alcohol to acrolein.

-

Outcome: Acrolein depletes cellular Glutathione (GSH) pools. Once GSH is exhausted (<20-30% of baseline), acrolein alkylates mitochondrial proteins, causing mitochondrial permeability transition and cell death.

Confounding Risks in Drug Metabolite Testing

A critical, often overlooked risk occurs during the synthesis of Acyl Glucuronide standards for safety testing (e.g., MIST guidelines).

-

The Scenario: A researcher synthesizes a drug-glucuronide using Allyl glucuronate but fails to remove trace amounts of the unreacted allyl ester.

-

The Error: When this impure standard is tested in hepatocyte assays, the residual Allyl glucuronate hydrolyzes, releasing allyl alcohol.

-

The Result: The assay shows "toxicity" (GSH depletion/cell death) which is falsely attributed to the drug metabolite, rather than the impurity.

Experimental Protocols for Safety Verification

To ensure data integrity and safety, the following protocols validate the purity of synthesized metabolites and assess the specific toxicity of Allyl glucuronate residues.

Protocol A: Detection of Allyl Glucuronate Impurity (LC-MS/MS)

Purpose: To quantify residual Allyl glucuronate in synthesized drug metabolite standards.

-

Sample Prep: Dissolve 1 mg of synthesized metabolite in 1 mL 50:50 Methanol:Water.

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

Mass Spec Detection:

-

Mode: Negative Electrospray Ionization (ESI-).

-

Target MRM for Allyl Glucuronate: Monitor transition m/z 233 [M-H]⁻ → 113 (Glucuronate fragment) or 175 (Loss of allyl group).

-

-

Acceptance Criteria: Impurity peak area must be <0.1% relative to the main metabolite peak.

Protocol B: Glutathione (GSH) Depletion Assay

Purpose: To distinguish between direct drug toxicity and allyl-mediated toxicity.

-

Cell System: Primary Rat Hepatocytes (high ADH activity) or HepG2 (transduced with ADH).

-

Treatment:

-

Vehicle Control (0.1% DMSO).

-

Test Compound (Synthesized Metabolite) at 10, 50, 100 µM.

-

Positive Control: Allyl Alcohol (100 µM).

-

Inhibitor Control: Co-incubate with 4-Methylpyrazole (4-MP), a specific ADH inhibitor.

-

-

Incubation: 2 hours at 37°C.

-

Measurement: Lyse cells and measure GSH using a fluorometric probe (e.g., Monochlorobimane).

-

Interpretation:

-

If toxicity is prevented by 4-MP, the toxicity is likely driven by Allyl Alcohol (ADH-dependent).

-

If toxicity persists despite 4-MP, it is intrinsic to the drug metabolite.

-

Synthesis Context: The Stachulski Method

Understanding where Allyl glucuronate fits in the synthesis pipeline helps in identifying contamination points.

Figure 2: Synthesis workflow showing the origin of Allyl glucuronate contamination.

References

-

Stachulski, A. V., et al. (2006). "Selectivity in the synthesis of 1-β-O-acyl glucuronides: the allyl ester method." Organic & Biomolecular Chemistry. Link

-

Jaeschke, H., et al. (2002). "Mechanisms of hepatotoxicity." Toxicological Sciences. Link

-

FDA Guidance for Industry. (2020). "Safety Testing of Drug Metabolites (MIST)." U.S. Food and Drug Administration.[3][4] Link

-

Bradshaw, P. R., et al. (2020). "Acyl glucuronide reactivity in perspective." Drug Discovery Today. Link

-

Paddayuman, J. Z., et al. (2021).[4] "Use of Cyclic Ion Mobility Spectrometry to Study the Intramolecular Transacylation of Diclofenac Acyl Glucuronide." Analytical Chemistry. Link

Sources

Methodological & Application

Application of Allyl glucuronate in producing reference standards for metabolomics

Application Note & Protocol

Topic: The Strategic Use of Allyl Glucuronide in the Chemoenzymatic Synthesis of High-Purity Reference Standards for Quantitative Metabolomics

Audience: Researchers, analytical scientists, and professionals in drug metabolism and metabolomics.

Abstract: The accurate quantification of metabolites is a cornerstone of impactful metabolomics research and drug development. A significant challenge in this field is the commercial unavailability of high-purity reference standards, particularly for phase II metabolites such as glucuronides. This document provides a detailed guide on the application of Allyl D-Glucuronate as a versatile precursor for the efficient synthesis of glucuronide reference standards. We present a robust chemoenzymatic methodology that leverages the specificity of UDP-glucuronosyltransferases (UGTs) to produce biologically relevant β-glucuronide conjugates. This guide offers comprehensive, step-by-step protocols for enzymatic synthesis, HPLC-based purification, and rigorous quality control characterization by LC-MS/MS, enabling laboratories to generate their own critical reference materials for enhanced analytical accuracy.

The Imperative for Authentic Reference Standards in Metabolomics

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system.[1] The reliability of these quantitative measurements is fundamentally dependent on the use of high-purity, structurally verified chemical reference standards.[2] These standards are indispensable for:

-

Absolute Quantification: Creating calibration curves to convert analytical signals (e.g., peak area in mass spectrometry) into precise concentrations (e.g., µmol/L).[3][4]

-

Method Validation: Establishing the accuracy, precision, linearity, and limits of detection of an analytical method, a critical step before a biomarker can be considered for clinical use.[5][6]

-

Compound Identification: Confirming the identity of an unknown metabolite by comparing its chromatographic retention time and mass spectral fragmentation pattern to that of a known, authentic standard.

While standards for many primary metabolites are readily available, obtaining phase II conjugates, such as glucuronides, is a persistent bottleneck. Glucuronidation is a major metabolic pathway for a vast array of drugs, xenobiotics, and endogenous compounds, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[7] The resulting glucuronides are often the terminal, excreted forms of a compound, and their quantification is vital for pharmacokinetic and toxicological studies.[8][9] The high cost and limited availability of commercial glucuronide standards necessitate a reliable in-house production strategy.[10]

Allyl D-Glucuronate: A Strategic Precursor for Glucuronide Synthesis

Allyl D-Glucuronate is a key building block for the synthesis of 1-β-O-acyl glucuronides, which are important metabolites of many drugs containing carboxylic acid groups.[11][12] Its utility stems from the allyl group, which serves as a stable protecting group for the anomeric carbon of the glucuronic acid moiety. This allows for selective chemical modifications at other positions.

For the purpose of creating reference standards for O-glucuronides (the most common type), we can also approach this from a direct enzymatic conjugation perspective, where a substrate (aglycone) is directly coupled with the glucuronic acid moiety from a sugar donor. The enzymatic approach ensures the formation of the correct, biologically relevant anomeric configuration (β-linkage), which can be challenging to achieve with high selectivity through chemical synthesis alone.[9]

Table 1: Properties of Allyl D-Glucuronate

| Property | Value | Reference |

| Chemical Formula | C₉H₁₄O₇ | [12] |

| Molecular Weight | 234.20 g/mol | [12][13] |

| CAS Number | 188717-04-6 | [12] |

| Primary Application | Precursor in the synthesis of 1-β-O-acyl glucuronides. | [11][12] |

Protocol 1: Enzymatic Synthesis of a Model Glucuronide Standard

This protocol describes the synthesis of a model O-glucuronide using commercially available human liver microsomes (HLM), which are rich in various UGT enzymes.[14] 4-Methylumbelliferone (4-MU) is used as a model aglycone substrate due to its well-characterized glucuronidation by multiple UGT isoforms and the ease of monitoring the reaction.

Principle of Enzymatic Synthesis

The UGT-catalyzed reaction involves the transfer of a glucuronic acid group from the activated co-substrate, uridine diphosphate glucuronic acid (UDPGA), to a functional group (e.g., hydroxyl, carboxyl) on the aglycone substrate.[7][15] This process mimics the in vivo metabolic pathway, yielding a product with the correct stereochemistry.

Caption: General workflow of UGT-catalyzed glucuronide synthesis.

Materials and Reagents

-

Aglycone Substrate: 4-Methylumbelliferone (4-MU)

-

Enzyme Source: Pooled Human Liver Microsomes (HLM)

-

Co-substrate: Uridine 5'-diphosphoglucuronic acid trisodium salt (UDPGA)

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

-

Activator: Magnesium Chloride (MgCl₂)

-

Stopping Reagent: Ice-cold Acetonitrile (ACN) containing an internal standard (optional, e.g., a stable-isotope labeled glucuronide).

-

Reagents for Purification: HPLC-grade water, Acetonitrile, Formic Acid.

Step-by-Step Synthesis Protocol

-

Prepare Stock Solutions:

-

4-MU Stock (10 mM): Dissolve an appropriate amount of 4-MU in DMSO.

-

UDPGA Stock (40 mM): Dissolve UDPGA in ultrapure water. Prepare fresh or store in small aliquots at -80°C.

-

MgCl₂ Stock (100 mM): Dissolve MgCl₂ in ultrapure water.

-

-

Incubation Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, combine the following reagents in order. It is recommended to prepare a master mix for multiple reactions, leaving out the UDPGA to start the reaction.

Table 2: Incubation Reaction Components

-

| Component | Stock Conc. | Volume per 1 mL Reaction | Final Conc. |

| 100 mM Phosphate Buffer (pH 7.4) | 100 mM | 850 µL | 85 mM |

| Human Liver Microsomes | 20 mg/mL | 50 µL | 1.0 mg/mL |

| 4-MU Stock | 10 mM | 10 µL | 100 µM |

| MgCl₂ | 100 mM | 40 µL | 4 mM |

| UDPGA | 40 mM | 50 µL | 2 mM |

| Total Volume | 1000 µL |

-

Pre-incubation: Vortex the mixture (without UDPGA) gently and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add the UDPGA stock solution to initiate the reaction. Vortex gently.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours in a shaking water bath. The optimal time may need to be determined empirically by analyzing small aliquots at different time points.

-

Terminate Reaction: Stop the reaction by adding 2 volumes (2 mL) of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Protein Removal: Vortex the tube vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant to a new tube. This solution contains the synthesized 4-MU-Glucuronide.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitution: Reconstitute the dried residue in a small volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid) for purification.

Protocol 2: Purification and Characterization of the Synthesized Standard

A high degree of purity is essential for a reference standard, with a target of ≥99.5% for primary standards.[16][17] Purification is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

Step-by-Step HPLC Purification Protocol

-

HPLC System Setup: Use a semi-preparative HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: Inject the reconstituted sample and run a gradient designed to separate the polar glucuronide product from the more non-polar parent aglycone (4-MU) and other reaction components.

Table 3: Example HPLC Purification Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 15.0 | 50 | 50 |

| 17.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 21.0 | 95 | 5 |

| 25.0 | 95 | 5 |

-

Fraction Collection: Monitor the chromatogram at a relevant wavelength for the product (e.g., ~315 nm for 4-MU and its glucuronide). Collect the peak corresponding to the synthesized 4-MU-Glucuronide. The glucuronide will elute earlier than the parent aglycone due to its increased polarity.

-

Solvent Evaporation: Pool the collected fractions and evaporate the solvent to obtain the purified standard.

Quality Control: Characterization and Purity Assessment

The identity and purity of the final product must be rigorously confirmed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for this validation.[8][18]

-

Identity Confirmation (LC-MS/MS):

-

Dissolve a small amount of the purified product in mobile phase.

-

Analyze using an LC-MS/MS system in negative ionization mode.

-

Confirm Molecular Weight: Look for the deprotonated molecular ion [M-H]⁻. For 4-MU-Glucuronide, the expected m/z is 351.06 (C₁₆H₁₅O₉⁻).

-

Confirm Fragmentation: Perform a product ion scan on the precursor ion (m/z 351.1). A characteristic fragmentation is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the deprotonated aglycone [Aglycone-H]⁻. For 4-MU, this fragment will be at m/z 175.04.

-

-

Purity Assessment (HPLC-UV):

-

Inject the purified standard onto an analytical HPLC-UV system.

-

Integrate all peaks in the chromatogram.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks. The goal is to achieve a purity of >99%.

-

Table 4: Expected LC-MS/MS Characterization Data for 4-MU-Glucuronide

| Parameter | Expected Value |

| Formula | C₁₆H₁₆O₉ |

| Exact Mass | 352.0794 Da |

| Precursor Ion [M-H]⁻ | 351.0722 m/z |

| Key Fragment Ion [M-H-176]⁻ | 175.0401 m/z (Deprotonated 4-MU) |

Protocol 3: Application in a Quantitative Metabolomics Workflow

Once synthesized and validated, the new reference standard can be used to build a calibration curve for the absolute quantification of the target analyte in biological samples.

Caption: Workflow for using a synthesized standard for quantification.

Step-by-Step Protocol for Quantification

-

Prepare a Stock Solution: Accurately weigh a portion of the purified standard and dissolve it in a suitable solvent (e.g., 50:50 Methanol:Water) to create a concentrated stock solution (e.g., 1 mg/mL).

-

Create Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the analyte in the biological samples. A typical curve might include 7-8 non-zero concentration points.

-

Prepare Biological Samples: Extract the metabolites from the biological matrix. A common method is protein precipitation, where 3-4 volumes of ice-cold acetonitrile (often containing a stable isotope-labeled internal standard) are added to the sample (e.g., plasma). After vortexing and centrifugation, the supernatant is collected.

-

LC-MS/MS Analysis: Analyze the prepared biological samples and the full set of calibration standards using a validated LC-MS/MS method. The mass spectrometer should be set to monitor the specific precursor-to-product ion transition for the analyte (e.g., m/z 351.1 -> 175.0 for 4-MU-Glucuronide).

-

Data Processing:

-

Integrate the peak area for the analyte in all samples and standards.

-

Construct a calibration curve by plotting the peak area versus the known concentration for each calibration standard.

-

Apply a linear regression model (typically with 1/x or 1/x² weighting) to the calibration curve.

-

Use the resulting regression equation to calculate the concentration of the analyte in the unknown biological samples based on their measured peak areas.

-

Conclusion

The inability to procure authentic reference standards for phase II metabolites represents a significant barrier to robust quantitative metabolomics. This guide demonstrates that a chemoenzymatic strategy, utilizing precursors like Allyl Glucuronide or direct enzymatic synthesis with UGT-rich systems, is a powerful and accessible solution. By following the detailed protocols for synthesis, purification, and characterization outlined herein, researchers can confidently produce high-purity, biologically relevant glucuronide standards. This capability empowers laboratories to expand their analytical scope, improve the accuracy of their quantitative data, and ultimately accelerate discoveries in drug metabolism, biomarker validation, and systems biology.

References

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Drug metabolism reviews, 24(1), 5–48. [Link]

-

Al-Huniti, M. H., & Al-Rawashdeh, I. M. (2001). Efficient Synthesis of 1β-O-Acyl Glucuronides via Selective Acylation of Allyl or Benzyl D-Glucuronate. Journal of Carbohydrate Chemistry, 20(7-8), 627-639. [Link]

-

Li, W., et al. (2022). Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry. Drug Metabolism and Disposition, 50(5), 613-621. [Link]

-

PubChem. (n.d.). Allyl chloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Metabolic pathways involved in glucuronidation by UGTs. [Link]

-

Wikipedia. (n.d.). Allyl alcohol. [Link]

-

Li, Y., et al. (2023). Identification of glucuronic acid as a biomarker of poor prognosis in acute myeloid leukemia based on plasma metabolomics. Cancer Cell International, 23(1), 1-14. [Link]

-

Roškar, R., & Trdan, T. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. IntechOpen. [Link]

-

Roškar, R., & Trdan, T. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]

-

XenoTech. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions [Video]. YouTube. [Link]

-

Bolze, S., et al. (2002). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. Current Separations, 20(2), 55-58. [Link]

-

PubChem. (n.d.). Allyl glucuronic acid. National Center for Biotechnology Information. [Link]

-

Wang, S., et al. (2019). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins, 11(8), 443. [Link]

-

World Health Organization. (2007). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3. [Link]

-

Walker, D. I., et al. (2020). Reference Standardization for Quantification and Harmonization of Large-Scale Metabolomics. Analytical chemistry, 92(15), 10614–10622. [Link]

-

Wu, B., et al. (2011). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. Pharmaceutical research, 28(7), 1598–1614. [Link]

-

Lee, H., et al. (2021). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Journal of analytical science and technology, 12(1), 1-10. [Link]

-

Al-Majdoub, Z. M., et al. (2014). Method validation strategies involved in non-targeted metabolomics. Journal of chromatography. A, 1353, 47–55. [Link]

-

ResearchGate. (2020). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. [Link]

-

Soars, M. G., et al. (2002). Substrate specificity of human hepatic udp-glucuronosyltransferases. Drug Metabolism and Disposition, 30(5), 607-613. [Link]

-

Walker, D. I., et al. (2020). Reference Standardization for Quantification and Harmonization of Large-Scale Metabolomics. Analytical chemistry, 92(15), 10614–10622. [Link]

-

PubChem. (n.d.). Glucuronidation. National Center for Biotechnology Information. [Link]

-

ResolveMass Laboratories Inc. (2023). Choosing Reference Standards for API or Impurity. [Link]

-

Journal of Chromatography A. (2014). Method validation strategies involved in non-targeted metabolomics. [Link]

-

Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

-

ResearchGate. (n.d.). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. [Link]

-

Al-Asmari, A. I., et al. (2016). Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1021, 195–200. [Link]

-

Eurofins. (n.d.). The ABC's of Reference Standard Management. [Link]

-

Prasain, J. (n.d.). Qualitative and quantitative analysis/method validation in metabolomics. [Link]

-

Fujiwara, R., et al. (2014). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in pharmacology, 5, 126. [Link]

-

Jones, D. P., et al. (2015). Reference Standardization for Mass Spectrometry and High-resolution Metabolomics Applications to Exposome Research. Toxicological sciences, 148(2), 332–342. [Link]

-

Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. [Link]

-

ResearchGate. (2020). Reference Standardization for Quantification and Harmonization of Large-Scale Metabolomics. [Link]

-

Boodoo, S., & Liu, S. (2022). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Metabolites, 12(4), 332. [Link]

-

Margaillan, A., et al. (2007). Substrate specificity of the human UDP-glucuronosyltransferase UGT2B4 and UGT2B7. Identification of a critical aromatic amino acid residue at position 33. Biochimica et biophysica acta, 1770(4), 648–659. [Link]

-

Ghoghari, A., Patel, H., & Jain, M. (2022). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 14(18), 1191–1195. [Link]

Sources

- 1. anis.au.dk [anis.au.dk]

- 2. pharmtech.com [pharmtech.com]

- 3. Reference Standardization for Quantification and Harmonization of Large-Scale Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Method validation strategies involved in non-targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Challenges in the Metabolomics-Based Biomarker Validation Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Allyl D-Glucuronate | CAS 188717-04-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. Allyl glucuronic acid | C9H14O7 | CID 71307270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Substrate specificity of human hepatic udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. who.int [who.int]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. researchgate.net [researchgate.net]

Application Note & Protocols: A Guide to the Synthesis of Glucuronides for Drug Development

Introduction: The Critical Role of Glucuronidation in Pharmacology

Glucuronidation is a cornerstone of Phase II metabolism, representing the most significant pathway for the biotransformation and elimination of a vast array of therapeutic drugs, endogenous compounds like steroids, and various xenobiotics.[1][2] This process, catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, involves the covalent attachment of glucuronic acid to a substrate.[3][4] The resulting glucuronide conjugate is more polar and water-soluble, facilitating its excretion from the body, primarily through urine or bile.[1][5]